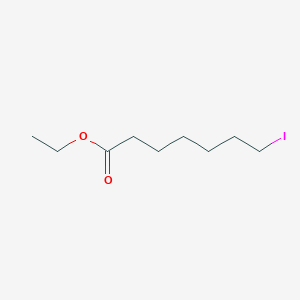

Ethyl 7-iodoheptanoate

Description

Significance as a Versatile Synthetic Intermediate

The utility of ethyl 7-iodoheptanoate in organic synthesis stems from the presence of two distinct reactive sites: the electrophilic carbon atom attached to the iodine and the ester functionality. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. vulcanchem.com This allows for the straightforward introduction of a seven-carbon chain into a wide array of molecules.

Simultaneously, the ethyl ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to form ketones. This dual reactivity enables chemists to employ this compound in multi-step synthetic sequences, where each functional group can be manipulated independently.

A common synthetic route to this compound involves the Finkelstein reaction, where a precursor such as ethyl 7-bromoheptanoate is treated with sodium iodide in a suitable solvent like methyl ethyl ketone. prepchem.comchemicalbook.comsigmaaldrich.comscientificlabs.co.uk This halogen exchange reaction is an efficient method for preparing the iodo-derivative from the more readily available bromo- or chloro-analogs.

Overview of Research Areas in Chemical Transformations

Research involving this compound spans several areas of chemical transformations, highlighting its versatility. Key research areas include its use in:

Coupling Reactions: The iodo-functional a llows for participation in various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

Synthesis of Natural Products and Analogs: The seven-carbon chain provided by this compound is a common structural motif in many natural products. Consequently, it has been utilized as a key starting material or intermediate in the total synthesis of these complex molecules.

Preparation of Heterocyclic Compounds: The reactivity of both the iodide and the ester group can be harnessed to construct various heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

Detailed Research Findings

Coupling Reactions

This compound is a valuable substrate in various coupling reactions. For instance, it has been coupled with organocuprates, such as pentynyl cuprate, to form new carbon-carbon bonds. researchgate.netresearchgate.net This type of reaction is crucial for elongating carbon chains and constructing the backbones of complex molecules.

| Reactant 1 | Reactant 2 | Coupling Product | Research Context | Reference |

| This compound | Pentynyl cuprate | Ester 4b | Synthesis of macrolides | researchgate.netresearchgate.net |

| 7-iodoheptanonitrile | Pentynyl cuprate | Nitrile 4a | Synthesis of macrolides | researchgate.netresearchgate.net |

Synthesis of Prostaglandin (B15479496) and Thromboxane (B8750289) Analogs

The structural framework of this compound makes it an ideal precursor for the synthesis of prostaglandin and thromboxane analogs, which are important biologically active molecules. In one study, it was reacted with the sodium salt of a protected thiazolidine (B150603) derivative to introduce the seven-carbon side chain, a key step in the synthesis of an 8-aza-10-thiaprostaglandin E1 analog. clockss.org

| Starting Material | Reagent | Product | Application | Reference |

| Protected thiazolidine derivative | This compound | Ethyl(S)-(+)-7-(4-(1-ethoxyethoxy)methyl-2-oxo-3-thiazolidine)heptanoate | Synthesis of prostaglandin analogs | clockss.org |

Synthesis of Other Biologically Relevant Molecules

The versatility of this compound extends to the synthesis of other complex molecules. It has been used in the synthesis of a racemic form of a specific organic compound through a Horner-Wittig reaction with the dimer of 2-hydroxyheptanal, showcasing its role as a versatile intermediate for asymmetric synthesis. colab.ws

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-iodoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIBXGDYRRTQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443204 | |

| Record name | Ethyl 7-iodoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51100-70-0 | |

| Record name | Ethyl 7-iodoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 7 Iodoheptanoate

Strategies via Halogen Exchange

Halogen exchange reactions, particularly the Finkelstein reaction, represent a robust and widely employed method for the synthesis of alkyl iodides from their corresponding bromides or chlorides. This approach is highly relevant for the preparation of Ethyl 7-iodoheptanoate.

Conversion from Ethyl 7-Bromoheptanoate

The conversion of Ethyl 7-bromoheptanoate to this compound is a classic example of the Finkelstein reaction. This nucleophilic substitution reaction involves treating the bromo-ester with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent. Acetone is the conventional solvent of choice due to the high solubility of sodium iodide and the poor solubility of the resulting sodium bromide, which precipitates out of the solution and drives the equilibrium towards the formation of the desired iodo-ester.

The reaction is generally carried out by dissolving Ethyl 7-bromoheptanoate in dry acetone, followed by the addition of a molar excess of sodium iodide. The mixture is then heated at reflux for a period ranging from several hours to a full day, with the progress of the reaction often monitored by thin-layer chromatography (TLC). Upon completion, the precipitated sodium bromide is removed by filtration. The filtrate, containing the product, is then typically subjected to a work-up procedure that may involve removal of the solvent under reduced pressure, followed by partitioning between an organic solvent and water to remove any remaining inorganic salts. The final product is then purified by distillation or column chromatography to yield pure this compound.

Table 1: Representative Reaction Conditions for the Conversion of Ethyl 7-Bromoheptanoate to this compound via Finkelstein Reaction

| Parameter | Condition |

| Starting Material | Ethyl 7-bromoheptanoate |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Stoichiometry | 1.5 to 5 equivalents of NaI |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 48 hours |

| Work-up | Filtration, Evaporation, Extraction |

| Purification | Distillation or Column Chromatography |

| Typical Yield | > 85% |

Synthesis from Related Hydroxy-Esters (e.g., Methyl 7-Hydroxyheptanoate Analogues via Modified Appel Reaction)

An alternative strategy for the synthesis of this compound involves the direct conversion of a corresponding hydroxy-ester, such as Ethyl 7-hydroxyheptanoate. The Appel reaction, and its modifications, are well-suited for this transformation. The classic Appel reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide to convert an alcohol to an alkyl halide. For the synthesis of an alkyl iodide, carbon tetraiodide (CI₄) or a combination of iodine (I₂) and triphenylphosphine is employed.

In a typical modified Appel reaction for iodination, the hydroxy-ester is treated with a pre-formed complex of triphenylphosphine and iodine. This is often carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at or below room temperature. Imidazole is frequently added to the reaction mixture as it acts as a catalyst and a hydroiodic acid scavenger, which can improve the yield and prevent side reactions. The reaction proceeds via the formation of an oxyphosphonium iodide intermediate, which is then displaced by an iodide ion in an Sₙ2 reaction to furnish the desired this compound.

The work-up for this reaction involves the removal of the triphenylphosphine oxide byproduct, which can be challenging. Methods for its removal include precipitation, crystallization, or column chromatography.

Table 2: Typical Reagents and Conditions for the Synthesis of this compound from Ethyl 7-Hydroxyheptanoate via Modified Appel Reaction

| Parameter | Condition |

| Starting Material | Ethyl 7-hydroxyheptanoate |

| Reagents | Triphenylphosphine (PPh₃), Iodine (I₂) |

| Additive | Imidazole |

| Solvent | Dichloromethane (DCM) or Acetonitrile |

| Stoichiometry | 1.1 to 1.5 equivalents of PPh₃ and I₂ |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours |

| Work-up | Quenching, Extraction, Removal of PPh₃O |

| Purification | Column Chromatography |

| Typical Yield | 70 - 90% |

Novel Approaches in this compound Synthesis

While the Finkelstein and modified Appel reactions are the most established methods for the synthesis of this compound, ongoing research in organic synthesis continues to provide new and improved methodologies for iodination reactions. Although specific novel approaches dedicated to this compound are not extensively reported, advancements in the broader field of alkyl iodide synthesis are noteworthy.

These can include the use of polymer-supported reagents to simplify the purification process by allowing for the easy removal of byproducts through filtration. For instance, polymer-supported triphenylphosphine can be used in a modified Appel-type reaction, facilitating the separation of the phosphine (B1218219) oxide byproduct.

Furthermore, catalytic methods for the conversion of alcohols to alkyl iodides are being developed to reduce the amount of stoichiometric reagents required. These methods often involve the in-situ generation of the active iodinating species and can offer milder reaction conditions and improved atom economy. While direct applications of these novel methods to the synthesis of this compound are yet to be widely documented, they represent promising future avenues for a more efficient and sustainable production of this important chemical intermediate.

Reactivity and Mechanistic Investigations of Ethyl 7 Iodoheptanoate

Nucleophilic Substitution and Alkylation Reactions

As a primary alkyl iodide, ethyl 7-iodoheptanoate is an excellent substrate for SN2 reactions. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine a good leaving group. Nucleophiles readily attack the electrophilic carbon atom, leading to the displacement of the iodide ion.

Scope and Limitations in Alkylation Processes

The alkylation of enolate ions with alkyl halides is a fundamental carbon-carbon bond-forming reaction. This compound serves as an effective electrophile in such reactions, particularly with soft, carbon-based nucleophiles like the enolates of β-dicarbonyl compounds.

The scope of suitable nucleophiles for alkylation with this compound is broad and includes the enolates derived from:

β-Keto esters: such as ethyl acetoacetate.

Malonic esters: such as diethyl malonate.

These reactions are typically carried out in the presence of a base, which deprotonates the active methylene (B1212753) group of the β-dicarbonyl compound to generate the nucleophilic enolate. Common bases include sodium ethoxide in ethanol. libretexts.orglibretexts.org The resulting enolate then attacks the electrophilic carbon of this compound in an SN2 fashion. libretexts.orglibretexts.org

A key feature of using β-dicarbonyl compounds is the potential for both mono- and dialkylation. pressbooks.pubuobabylon.edu.iq After the first alkylation, the product still contains one acidic proton, allowing for a second deprotonation and subsequent reaction with another alkyl halide. pressbooks.pub This allows for the introduction of two different alkyl groups if desired. pressbooks.pub

Table 1: Alkylation of Active Methylene Compounds

| Nucleophile (Active Methylene Compound) | Product after Alkylation with this compound | Potential for Further Reactions |

| Diethyl malonate | Diethyl 2-(6-(ethoxycarbonyl)hexyl)malonate | Hydrolysis and decarboxylation to yield a substituted carboxylic acid. libretexts.org |

| Ethyl acetoacetate | Ethyl 2-(6-(ethoxycarbonyl)hexyl)-3-oxobutanoate | Hydrolysis and decarboxylation to yield a methyl ketone. libretexts.org |

However, the reaction is not without limitations. Like other SN2 reactions, it is sensitive to steric hindrance. While this compound itself is unhindered, the choice of nucleophile and reaction conditions is crucial. Tertiary alkyl halides are unsuitable for this type of reaction as they lead to elimination products. libretexts.orguobabylon.edu.iq

Regioselectivity and Stereoselectivity in Alkylations

The alkylation of β-dicarbonyl compounds with this compound is highly regioselective. The reaction occurs exclusively at the α-carbon of the dicarbonyl compound due to the enhanced acidity of the protons at this position and the stability of the resulting enolate.

From a stereochemical perspective, since this compound is an achiral molecule, reactions with achiral nucleophiles will result in achiral products. However, if the nucleophile is chiral or if the alkylation creates a new stereocenter at a prochiral carbon, the stereochemical outcome is dictated by the principles of the SN2 mechanism. The reaction proceeds with a complete inversion of configuration at the electrophilic carbon center. While this compound itself does not have a stereocenter, this principle is fundamental to its reactivity.

Carbon-Carbon Bond Forming Reactions

Beyond the alkylation of active methylene compounds, this compound is a valuable substrate for organometallic coupling reactions, which allow for the formation of carbon-carbon bonds with a wider range of carbon nucleophiles.

Organocopper-Mediated Coupling Reactions

Organocuprates are soft nucleophiles that are particularly effective in reactions with alkyl halides. These reagents can be prepared by the reaction of an organolithium or Grignard reagent with a copper(I) salt.

Coupling with Pentynyl Cuprates

In the synthesis of prostaglandins (B1171923) and their analogues, a common strategy involves the coupling of an electrophilic side chain with a nucleophilic component derived from the cyclopentane (B165970) core. This compound can serve as the precursor to the "upper" side chain. While direct coupling with pentynyl cuprates is a plausible transformation, specific documented examples in major synthetic routes often involve related structures. For instance, in prostaglandin (B15479496) synthesis, a typical reaction involves the coupling of a vinyl iodide with a lithium di-n-pentynylcuprate. This highlights the utility of organocuprate chemistry in forming key carbon-carbon bonds in complex natural product synthesis.

Coupling with Methyl Cuprates (e.g., in Unsaturated Fatty Acid Synthesis)

The coupling of organocuprates with alkyl halides is a cornerstone of many synthetic strategies, including the synthesis of modified fatty acids and prostaglandins. For example, in the synthesis of dl-11-deoxyprostaglandin E1, a key step involves the 1,4-addition of an organocopper reagent to an α,β-unsaturated cyclopentenone. While this is not a direct coupling with this compound, it demonstrates the central role of organocuprate chemistry in building the prostaglandin skeleton where similar iodo-alkane structures are employed.

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond the well-established Suzuki and Negishi couplings, the carbon-iodine bond in this compound serves as a versatile handle for a variety of other metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex carbon skeletons. The reactivity of the primary C(sp³)-I bond in this compound allows it to participate in reactions typically dominated by aryl or vinyl halides, albeit sometimes requiring more tailored catalytic systems.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of synthetic chemistry. wikipedia.org It is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While the coupling of C(sp³)-halides is more challenging than their C(sp²)-counterparts, the high reactivity of the C-I bond in this compound makes it a viable substrate under appropriate conditions. The mechanism involves the oxidative addition of the palladium(0) catalyst into the C-I bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling with Alkyl Halides

| Entry | Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Iodooctane | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 85 |

| 2 | 1-Iododecane | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 78 |

| 3 | 1-Iodoadamantane | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 92 |

Nickel-Catalyzed Couplings

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. ucla.edu Nickel catalysts exhibit unique reactivity profiles and can often facilitate challenging couplings, including those involving C(sp³)-electrophiles. uci.edu For a substrate like this compound, nickel-catalyzed reactions such as Kumada (with Grignard reagents) or Negishi-type (with organozinc reagents) couplings can be employed to form new C-C bonds. These reactions are valued for their ability to proceed under mild conditions and their tolerance for a range of functional groups. nih.gov The catalytic cycle is generally believed to involve oxidative addition of the alkyl iodide to a Ni(0) species, followed by transmetalation and reductive elimination. ucla.edu

Copper-Catalyzed Couplings

Copper-catalyzed cross-coupling reactions, while historically significant, have undergone a modern resurgence. researchgate.net In the context of this compound, copper can play a crucial role either as a co-catalyst in palladium-mediated reactions like the Sonogashira coupling or as the primary catalyst in Ullmann-type reactions or ligand-free Sonogashira-type couplings. organic-chemistry.org For instance, copper(I) oxide (Cu₂O) has been shown to catalyze the coupling of aryl iodides with terminal alkynes without the need for palladium, a methodology that can be extended to reactive alkyl iodides. organic-chemistry.org These reactions often require higher temperatures but benefit from the low cost and low toxicity of copper catalysts compared to their palladium counterparts.

Theoretical and Computational Studies on Reaction Mechanisms

To gain deeper insight into the reactivity and mechanisms of reactions involving this compound, theoretical and computational methods are invaluable tools. Density Functional Theory (DFT) is a particularly powerful approach for modeling reaction pathways, calculating the energies of reactants, transition states, and products, and elucidating the electronic effects that govern reactivity. researchgate.net

While specific computational studies exclusively focused on this compound are not prevalent, extensive theoretical work has been conducted on the fundamental reaction classes in which it participates. For example, DFT calculations have been instrumental in mapping out the potential energy surfaces for metal-catalyzed cross-coupling reactions. These studies can predict the relative energies of the oxidative addition, transmetalation, and reductive elimination steps, providing a rationale for observed product distributions and catalyst efficiency.

In the realm of radical chemistry, computational studies can model the homolytic cleavage of the C-I bond and calculate the activation barriers for subsequent radical addition and cyclization reactions. nih.gov For instance, activation strain analysis and energy decomposition analysis can reveal the steric and electronic factors that favor a particular regioselectivity in radical additions. rsc.org Such analyses help explain why certain reactions proceed via specific pathways and can be used to predict the outcomes of new, untested reactions. These computational models provide a molecular-level understanding that complements experimental observations and guides the design of new synthetic methodologies.

Strategic Applications of Ethyl 7 Iodoheptanoate in Complex Molecule Synthesis

Role in Prostaglandin (B15479496) and Prostanoid Analog Synthesis

The synthesis of prostaglandins (B1171923) and their analogs is a cornerstone of medicinal chemistry. Ethyl 7-iodoheptanoate provides the complete seven-carbon "upper" or "alpha" side chain, which is a conserved structural feature of most prostanoids.

Construction of Modified Prostaglandin Skeletons (e.g., 8-Aza, 10-Thia Analogues)

A key strategy in medicinal chemistry is the replacement of specific carbon atoms with heteroatoms (N, S, O) to create analogs with modified physicochemical properties and biological activities. This compound is instrumental in synthesizing such heterocyclic prostaglandin analogs.

In the synthesis of 8-aza-11-deoxyprostaglandin E1, a nitrogen atom is incorporated into the prostaglandin skeleton at the C8 position. This is achieved by using a pre-formed heterocyclic core, such as 5-hydroxymethyl-2-pyrrolidinone. The nitrogen atom of this ring system is alkylated with an iodoheptanoate ester to attach the alpha-chain, forming a crucial N-alkylated intermediate. rsc.org This intermediate is then further elaborated to introduce the lower side chain, ultimately yielding the 8-aza-prostanoid. rsc.org

This synthetic logic is readily extendable to other heteroatomic analogs. For the construction of 10-thia analogues, a similar strategy would involve the alkylation of a sulfur-containing cyclopentane (B165970) precursor with this compound. The nucleophilic sulfur atom would displace the iodide to form a stable thioether linkage, thereby introducing the complete alpha-chain onto the modified prostaglandin skeleton.

| Analog Type | Heterocyclic Core | Alkylation Reaction | Key Intermediate |

|---|---|---|---|

| 8-Aza Prostaglandin | 2-Pyrrolidinone derivative | N-alkylation with this compound | N-substituted pyrrolidinone |

| 10-Thia Prostaglandin (Proposed) | Thiol-substituted cyclopentane | S-alkylation with this compound | Cyclopentyl thioether |

Synthesis of Cyclopentane Derivatives as Prostaglandin Precursors

The classic approach to prostaglandin synthesis involves the sequential attachment of the alpha and omega (lower) side chains to a central cyclopentane ring. This compound is the standard reagent for introducing the alpha-chain onto these cyclopentane precursors.

The process typically begins with a functionalized cyclopentenone. A common and powerful method involves the conjugate addition of an organocuprate reagent, which introduces the omega-chain at the beta-position of the enone. This reaction generates a transient lithium enolate intermediate. This enolate is then "trapped" by adding an electrophile. This compound serves as this electrophile, where the nucleophilic enolate attacks the carbon-bearing iodine, displacing it via an SN2 reaction. This alkylation step stereoselectively installs the alpha-chain, yielding a key prostaglandin precursor that contains both side chains attached to the cyclopentane core.

Building Block for Fatty Acid Derivatives and Lipidic Mediators

The C7 ester structure of this compound makes it a valuable starting material for the synthesis of more complex fatty acids and lipid-based signaling molecules.

Synthesis of Unsaturated Fatty Acid Esters (e.g., Ethyl 17-Octadecenoate)

This compound can be used to construct very long-chain fatty acid esters through carbon-carbon bond-forming cross-coupling reactions. To synthesize a target molecule like ethyl 17-octadecenoate, which is an 18-carbon chain with a double bond at the 17-position, a C11 fragment must be coupled to the C7 iodo-ester.

A plausible synthetic route involves an organometallic coupling reaction. For example, an 11-carbon Grignard reagent, such as 10-undecenylmagnesium bromide (prepared from 1-bromo-10-undecene), can be used. In the presence of a copper catalyst, this Grignard reagent forms an alkylcopper(I) species. This species then reacts with this compound, where the C7 alkyl iodide couples with the C11 alkyl group to form the C18 backbone of the target ester. rsc.org This method provides a direct way to extend the carbon chain and build the fundamental structure of long-chain unsaturated fatty acids. rsc.org

| Target Molecule | C7 Fragment | C11 Fragment | Key Reaction Type |

|---|---|---|---|

| Ethyl 17-octadecenoate | This compound | 10-Undecenylmagnesium bromide | Copper-catalyzed Cross-Coupling |

Precursor in Specialized Pro-Resolving Mediator (SPM) Analog Research

Specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, are a class of potent lipid mediators derived from polyunsaturated fatty acids that actively resolve inflammation. uni-oldenburg.deaocs.org Due to their complex structures and metabolic instability, the total synthesis of stable SPM analogs is a significant area of research. researchgate.net

In the total synthesis of these complex molecules, chemists often employ a convergent strategy, where different fragments of the target molecule are synthesized independently and then coupled together. This compound and its methyl ester analog serve as fundamental building blocks representing the carboxylic acid-terminated "head" of the SPM. In a retrosynthetic analysis of an SPM analog, the structure can be disconnected to reveal key fragments. One such fragment is often a seven-carbon chain with a terminal ester. This compound is a direct and practical source for this fragment, allowing researchers to build the core scaffold of novel SPM analogs for biological investigation.

Access to Natural Product Scaffolds (e.g., Macrolides)

Macrolides are a class of natural products characterized by a large macrocyclic lactone ring. Their total synthesis is a challenging endeavor that relies on building a long, linear hydroxy acid precursor which can then be cyclized in a macrolactonization step.

This compound serves as a valuable fragment for constructing a portion of this linear precursor. Its role is typically in the early stages of the synthesis, where it is used as an alkylating agent to connect with another synthetic fragment. For example, the enolate of a ketone or ester fragment can be alkylated with this compound to form a new carbon-carbon bond and extend the chain by seven carbons. The ethyl ester group is robust and stable to many reaction conditions used in subsequent steps. In the final stages of the synthesis, just before the ring-closing macrolactonization, the ethyl ester is selectively hydrolyzed to the free carboxylic acid, which is then ready to form the large lactone ring. This strategy allows for the modular and controlled assembly of the complex carbon skeletons required for macrolide synthesis.

Synthesis of Intermediates for Bioactive Compounds

The synthesis of the target molecule, 7-[N-(4-hydroxynonyl)methanesulfonamido]-3-methylheptanoic acid, would strategically involve the use of Mthis compound as a key building block for introducing the seven-carbon chain. The synthesis can be envisioned to proceed through a series of steps involving the alkylation of a suitable amine precursor followed by further functional group manipulations.

Detailed Research Findings:

A comprehensive search of the scientific literature did not yield a specific documented synthesis of 7-[N-(4-hydroxynonyl)methanesulfonamido]-3-methylheptanoic acid using Mthis compound. The structural complexity of the target molecule suggests a multi-step synthesis would be required.

A plausible synthetic strategy would involve the initial synthesis of the N-(4-hydroxynonyl)methanesulfonamide fragment. This could be achieved by reacting 4-hydroxynonane with methanesulfonyl chloride in the presence of a base to form the sulfonamide.

The subsequent key step would be the alkylation of the sulfonamide nitrogen with a suitable seven-carbon electrophile. In this context, a derivative of 3-methylheptanoic acid would be required. A plausible approach would involve the synthesis of a 7-amino-3-methylheptanoic acid derivative, which could then be reacted with the pre-formed N-(4-hydroxynonyl)methanesulfonamide.

Alternatively, a more direct approach, if the required starting materials were available, would be the alkylation of a pre-formed N-(4-hydroxynonyl)methanesulfonamide with a methyl 7-halo-3-methylheptanoate. Given the higher reactivity of the carbon-iodine bond, Methyl 7-iodo-3-methylheptanoate would be a superior alkylating agent compared to its bromo or chloro counterparts, likely leading to higher yields and milder reaction conditions.

The final step in any of these proposed routes would be the hydrolysis of the methyl ester to the corresponding carboxylic acid to yield the final product.

It is important to reiterate that this proposed synthesis is based on general principles of organic synthesis, as a specific literature precedent for this exact transformation could not be located. The synthesis of structurally related N-substituted amino acids and their derivatives is a common theme in medicinal chemistry for the development of new therapeutic agents.

Analytical Methodologies for Research on Ethyl 7 Iodoheptanoate

Spectroscopic Characterization in Synthetic Research

Spectroscopy is an indispensable tool in the study of ethyl 7-iodoheptanoate, providing detailed information about its molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of an ethyl ester, a characteristic quartet and triplet are observed for the ethoxy protons. researchgate.net The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would present as a triplet. The protons on the carbon adjacent to the iodine atom (-CH₂I) would likely appear as a triplet, shifted downfield due to the electronegativity of the iodine atom. The remaining methylene groups in the heptanoate (B1214049) chain would produce a complex multiplet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the ester group is typically observed in the downfield region of the spectrum. The carbon atom bonded to the iodine (C-I) would also have a characteristic chemical shift, and the remaining methylene and methyl carbons would appear at distinct chemical shifts in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet |

| CH₂ (ethyl) | ~4.1 | Quartet |

| CH₂ (chain) | ~1.3-1.8 | Multiplet |

| CH₂C=O | ~2.3 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~173 |

| O-CH₂ | ~60 |

| CH₂I | ~7 |

| CH₂ (chain) | ~24-34 |

Infrared (IR) spectroscopy is utilized to confirm the presence of specific functional groups in the this compound molecule. The most prominent absorption band in its IR spectrum is expected to be the strong C=O stretching vibration of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹. docbrown.info

Another key absorption is the C-O stretching vibration of the ester linkage, which usually appears in the region of 1000-1300 cm⁻¹. docbrown.info The presence of the alkyl chain is confirmed by C-H stretching vibrations observed just below 3000 cm⁻¹. researchgate.net The C-I stretching vibration is expected to be found in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | ~1740 | Strong |

| C-O (Ester) | ~1180 | Strong |

| C-H (Alkyl) | ~2850-2960 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Flash column chromatography is a commonly employed technique for the purification of organic compounds. orgsyn.org For this compound, a silica (B1680970) gel stationary phase is typically used. rochester.edu The choice of eluent is critical for achieving good separation. A solvent system of ethyl acetate (B1210297) and a nonpolar solvent like hexanes is often effective. rochester.edu The polarity of the solvent mixture can be adjusted to control the elution of the compound. The progress of the purification is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) can be used for the final purity assessment of the isolated this compound. A reversed-phase column with a mobile phase such as acetonitrile (B52724) and water is a common setup for analyzing nonpolar compounds like esters. The purity is determined by the peak area in the chromatogram.

Table 4: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent |

|---|---|---|

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes gradient |

| Thin-Layer Chromatography | Silica Gel | Ethyl Acetate/Hexanes |

Future Directions in Ethyl 7 Iodoheptanoate Research

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry's growing emphasis on sustainability has spurred research into environmentally benign synthetic methods. Future efforts in the synthesis of Ethyl 7-iodoheptanoate are expected to align with the principles of green chemistry, focusing on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

Current research in the broader field of alkyl halide synthesis offers insights into potential greener routes for this compound. These include the use of ionic liquids as both solvents and reagents to replace volatile organic compounds, and the in-situ generation of halogenating species from safer, more readily available precursors like oxone and halide salts. Electrochemical methods, which can reduce the reliance on chemical oxidants and reductants, also present a promising avenue for cleaner synthesis.

Furthermore, the exploration of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, could revolutionize the production of this compound. The use of renewable feedstocks as starting materials is another key aspect of sustainable synthesis that is likely to be explored. A continuous flow reactor-based synthesis, as has been developed for the related compound ethyl 7-bromo-2,2-dimethylheptanoate, offers advantages in terms of safety, efficiency, and scalability, and could be adapted for this compound production. google.com

Table 1: Comparison of Potential Greener Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages |

| Ionic Liquids | Low volatility, recyclability, potential for improved reaction rates and selectivities. |

| In-situ Halogenation | Use of safer and less toxic reagents, reduced waste generation. |

| Electrochemistry | Avoidance of stoichiometric chemical oxidants/reductants, precise control over reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, ambient temperature), use of renewable resources. |

| Continuous Flow Synthesis | Enhanced safety, improved heat and mass transfer, easier scalability, and automation. google.com |

Expanding Catalytic Applications and Reaction Scope

While this compound is a valuable building block, its direct applications in catalysis are an emerging area of research. The presence of the reactive carbon-iodine bond makes it a suitable substrate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Future research will likely focus on expanding the scope of this compound's participation in well-established catalytic cycles, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions would enable the facile introduction of diverse functional groups at the 7-position, leading to a wide array of complex molecules from a readily accessible starting material. The development of novel catalysts with high activity and selectivity for long-chain alkyl iodides will be crucial for the success of these endeavors.

Moreover, investigations into the use of this compound as a precursor to organometallic reagents are warranted. Such reagents could then be employed in a range of catalytic transformations, further broadening the synthetic utility of this compound. The exploration of its role in radical reactions and polymerization processes also holds significant potential.

Investigation of Stereochemical Control in Reactions Involving this compound

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. While this compound itself is achiral, its functionalization presents opportunities for the creation of stereocenters. A related compound, ethyl 7-iodo-2,2-dimethylheptanoate, is also achiral, suggesting that stereochemical investigations would necessitate the introduction of chiral elements during derivatization. fda.gov

Future research is expected to delve into the stereochemical aspects of reactions involving this compound. This includes the development of asymmetric catalytic systems that can control the stereochemistry of reactions at or adjacent to the carbon-iodine bond. For instance, asymmetric cross-coupling reactions could be employed to generate enantioenriched products.

Furthermore, the use of chiral auxiliaries attached to the ester group of this compound could provide a means to direct the stereochemical outcome of subsequent transformations. The development of diastereoselective reactions, where the existing stereochemistry in a modified this compound derivative influences the formation of new stereocenters, will also be a key area of focus.

Exploration of New Derivatization Strategies for Advanced Materials and Biological Probes

The long alkyl chain and the versatile iodo and ester functionalities of this compound make it an attractive platform for the development of new materials and biological tools. Future research will likely capitalize on these features to synthesize novel functional molecules.

In the realm of materials science, this compound can serve as a monomer or a chain-transfer agent in controlled polymerization techniques, leading to the formation of polymers with tailored properties. Its derivatives could be used for surface modification, imparting specific functionalities such as hydrophobicity, biocompatibility, or reactivity to various substrates.

For biological applications, the derivatization of this compound opens up possibilities for the synthesis of biological probes. The introduction of fluorophores, affinity tags, or radiolabels could transform it into a tool for studying biological processes. For instance, the iodo group can be readily displaced by radioisotopes of iodine, facilitating the development of radiotracers for imaging applications. The long alkyl chain could be exploited to enhance membrane permeability or to act as a linker in bioconjugation strategies.

Table 2: Potential Derivatization Strategies and Applications

| Derivatization Strategy | Potential Application Area | Example of Target Molecule/Material |

| Polymerization | Advanced Materials | Functional polymers with controlled architecture. |

| Surface Grafting | Materials Science | Modified surfaces with tailored wettability or biocompatibility. |

| Radiolabeling | Biomedical Imaging | Radioiodinated tracers for PET or SPECT imaging. |

| Bioconjugation | Molecular Biology | Linkers for attaching probes to biomolecules. |

Q & A

Q. What are the established synthetic routes for Ethyl 7-iodoheptanoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via nucleophilic substitution using ethyl 7-bromoheptanoate with sodium iodide in polar aprotic solvents like HMPA (hexamethylphosphoramide). Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-NaI) are critical for optimizing yields (~60–70%) . Competing side reactions (e.g., elimination or dialkylation) may occur if moisture or impurities are present, necessitating rigorous solvent drying and inert atmospheres .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

- NMR Spectroscopy : H and C NMR verify alkyl chain integrity and ester functionality (e.g., δ ~4.1 ppm for ester CH, δ ~1.3 ppm for methyl groups) .

- UV-Vis Spectroscopy : Useful for detecting conjugated intermediates (e.g., λmax 255 nm for thiadiazoline derivatives) but less specific for the parent compound .

- Mass Spectrometry : High-resolution MS confirms molecular weight (MW 286.1 g/mol) and isotopic patterns for iodine (e.g., M+2 peak due to I and I) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed cross-coupling reactions?

In Pd(OAc)-mediated reactions, this compound acts as an alkylating agent via oxidative addition to form Pd-C bonds. Key factors include:

- Ligand Effects : Bulky ligands (e.g., pivalic acid) suppress β-hydride elimination, favoring C–C bond formation .

- Solvent Optimization : t-Amyl alcohol enhances reaction efficiency at 110°C, achieving 77% yield in diarylated products .

- Kinetic Control : Shorter reaction times (20 hours) minimize decomposition of reactive intermediates .

Q. How should researchers address contradictory data in alkylation studies involving this compound?

Contradictions often arise from:

- Solvent Impurity : Traces of water in HMPA can hydrolyze the ester, reducing yield. Validate solvent purity via Karl Fischer titration .

- Isomerization : Iodoesters may undergo thermal rearrangement. Monitor reaction progress with TLC (R = 0.08 in toluene/EtOAc 40:1) to detect byproducts .

- Statistical Validation : Use ANOVA to compare batch-to-batch variability, ensuring p < 0.05 for reproducibility .

Q. What computational methods support the design of this compound derivatives for targeted applications?

- DFT Calculations : Predict regioselectivity in cross-coupling reactions by modeling Pd–alkyl transition states (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., HMPA’s coordination to Na ions) to optimize solvent selection .

Methodological Considerations

Q. How to design experiments for studying this compound’s stability under varying storage conditions?

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products .

- Light Sensitivity : Store in amber vials and monitor UV absorbance changes (λ = 240–260 nm) .

Q. What ethical and safety protocols are essential when handling this compound?

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential iodine release .

- Waste Disposal : Neutralize iodide residues with NaSO before disposal .

Data Presentation and Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.